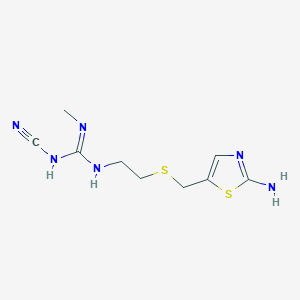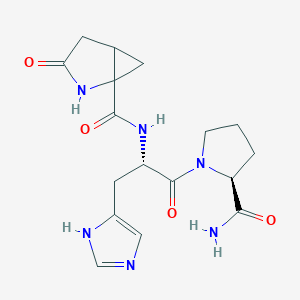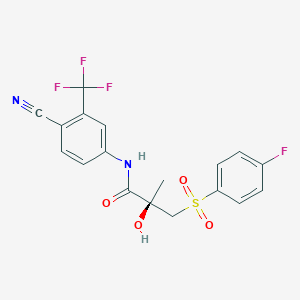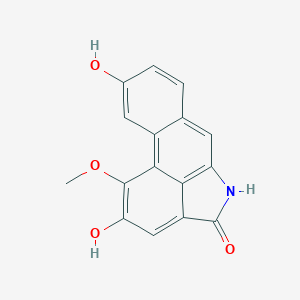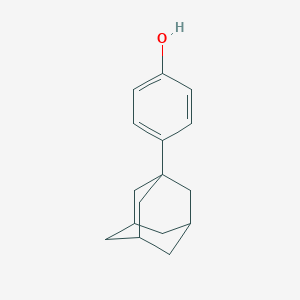
4-(1-アダマンチル)フェノール
説明
Synthesis Analysis
The synthesis of 4-(1-Adamantyl)phenol is primarily achieved through the Friedel-Crafts reaction, which involves the alkylation of phenol with 1-bromoadamantane. This process has been optimized to produce adamantyl-substituted phenolic polymers with varying properties based on the reaction conditions, such as the amount of paraformaldehyde, reaction time, and catalysts used (Jensen, Grimsley, & Mathias, 1996).
Molecular Structure Analysis
The molecular structure of 4-(1-Adamantyl)phenol has been characterized using various spectroscopic methods. Its adamantyl group attachment to the phenol moiety introduces rigidity and significantly influences the compound's physical and chemical properties. This structural aspect is crucial in its applications in polymer synthesis and material science.
Chemical Reactions and Properties
4-(1-Adamantyl)phenol participates in various chemical reactions, including polymerization and the formation of cyclic compounds. Its unique structure enables the synthesis of polymers with high glass transition temperatures and thermal stability. The compound's ability to undergo specific reactions has been explored for synthesizing polyimides and polyamides with desirable thermal and mechanical properties (Kwak, Yeon, & Yoon, 2006).
Physical Properties Analysis
The physical properties of 4-(1-Adamantyl)phenol, such as its solubility, melting point, and glass transition temperature, are significantly influenced by its adamantyl group. This influence is evident in the synthesis of polymers and materials where the compound acts as a precursor. Its role in enhancing the thermal stability and glass transition temperatures of polymers is particularly noted.
Chemical Properties Analysis
The chemical properties of 4-(1-Adamantyl)phenol, including its reactivity and stability, are critical in its applications across various fields. Its thermal stability has been extensively studied, showing that it surpasses that of related compounds such as 4-tert-butylphenol. The rate constants and parameters for its thermal degradation have been determined, highlighting its superior stability (Shakun et al., 2020).
科学的研究の応用
熱安定性
4-(1-アダマンチル)フェノールの熱安定性は、703〜753 Kの温度範囲で研究されてきました . 熱分解反応混合物の成分が特定され、研究対象化合物の熱分解に対するアレニウス方程式の速度定数とパラメータが計算されました . 4-(1-アダマンチル)フェノールの熱安定性は、4-tert-ブチルフェノールよりも大幅に優れていることがわかっています .
有機化合物とポリマーの改質
有機化合物とポリマーをアダマンタンとその誘導体で改質すると、材料に極度の機械的衝撃に対する追加の耐性が付与され、熱酸化安定性が向上します .
熱的に安定した潤滑油の成分
アダマンタン系カルボン酸エステルは、熱的に安定した潤滑油の有望な成分として、大きな注目を集めています .
高度なポリマーの生成
アダマンタン誘導体は、高度なポリマーの生成において大きな関心を集めています。 たとえば、1,3-ビス(4-ヒドロキシフェニル)アダマンタンをベースとするエポキシ樹脂は、硬度と熱安定性が向上し、誘電特性が向上しています .
保護コーティング
ジアルキルアダマンタンとジ-tert-ブチルベンゼンのコポリマーは、高いガラス転移点 (182 °C) を持ち、極端な温度と熱酸化分解に耐性があり、保護コーティングとして使用されます .
阻害剤と酸化防止剤
作用機序
Target of Action
4-(1-Adamantyl)phenol is a unique compound with a structure that includes both an adamantane and a phenol group It’s known that adamantane derivatives have been used in various fields such as microelectronics, communications, aviation, optical instruments, and biomedicine , suggesting a wide range of potential targets.
Mode of Action
The adamantane group is known for its stability and resistance to extreme conditions, which may influence how the compound interacts with its targets .
Biochemical Pathways
It’s known that the compound can be used as a monomer in the synthesis of high-temperature-resistant polyarylesters, polyarylethers, and functional polymer polyarylsulfones . This suggests that it may interact with biochemical pathways related to these processes.
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol (with heating) has been reported , which may influence its bioavailability.
Result of Action
It’s known that the compound has high thermal stability , which may influence its effects at the molecular and cellular levels.
Action Environment
The action of 4-(1-Adamantyl)phenol can be influenced by various environmental factors. For instance, its thermal stability suggests that it can maintain its structure and function even under high-temperature conditions . Additionally, its solubility in various solvents may affect its distribution and efficacy in different environments.
Safety and Hazards
The safety data sheet for 4-(1-Adamantyl)phenol indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
4-(1-adamantyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYFIUFUAOZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183938 | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29799-07-3 | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29799-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-ADAMANTYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35W8S7C9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





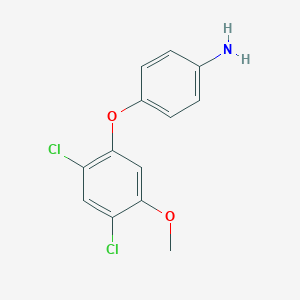
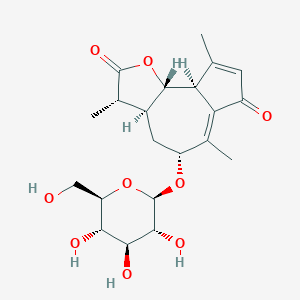

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
